
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one is a chemical compound that belongs to the quinoxaline family. It is a heterocyclic compound that contains a pyridine ring and a quinoxaline ring. This compound has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting certain enzymes or proteins involved in cell growth and proliferation. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant harm to normal cells. It has been found to induce cell cycle arrest and inhibit cell migration and invasion. The compound has also been shown to modulate the expression of certain genes involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one in lab experiments is its low toxicity profile. This makes it a safe compound to use in cell culture studies. However, the compound is not very water-soluble, which may pose some challenges in its use in certain experimental setups. In addition, the compound is relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Another direction is to explore its mechanism of action and identify the specific targets that it interacts with. Further studies may also be conducted to optimize the synthesis method of the compound and improve its solubility and stability.
In conclusion, this compound is a heterocyclic compound that has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antiviral activities. The compound has a low toxicity profile and has been found to inhibit cell growth and induce apoptosis in cancer cells. However, its low water solubility and relatively high cost may limit its use in certain experimental setups. Further studies are needed to fully understand the compound's mechanism of action and explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one involves the condensation of 3-aminopyridine and 1,2-diaminobenzene in the presence of acetic anhydride. The reaction takes place under reflux conditions and yields the desired product as a yellow solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antiviral activities. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also shown promising results in the treatment of bacterial and viral infections.
Propriétés
IUPAC Name |
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-13(8-10-4-3-7-15-9-10)16-11-5-1-2-6-12(11)17-14/h1-7,9H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIDMPGEJDKDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

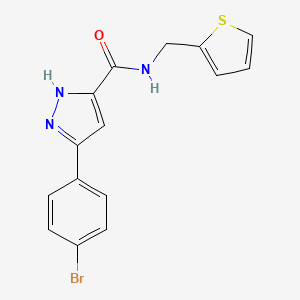
![N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7644728.png)
![4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7644734.png)
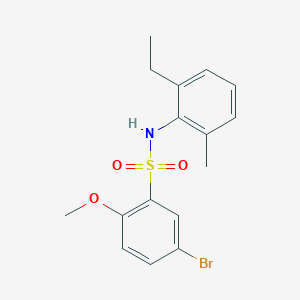
![4-Cyclopropyl-3-(2-fluorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B7644753.png)
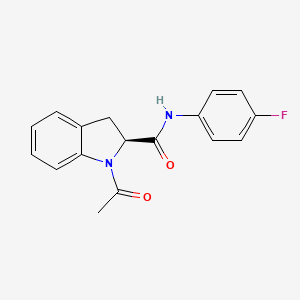
![1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide](/img/structure/B7644765.png)
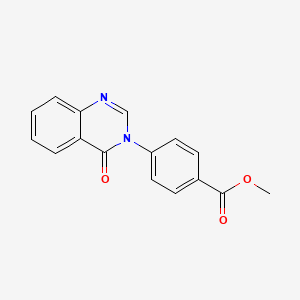
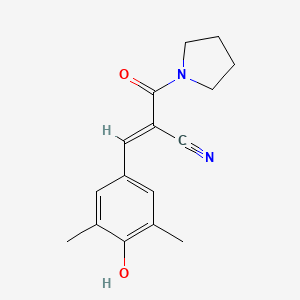
![1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7644780.png)
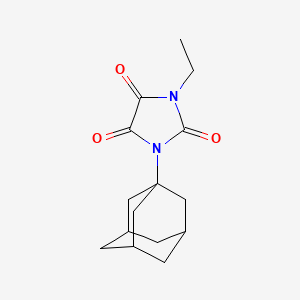

![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-one](/img/structure/B7644807.png)